7-Fluoroisoquinolin-4-amine

BTK Inhibitor Pharmaceutical Synthesis Process Chemistry

7-Fluoroisoquinolin-4-amine is the critical fluorinated intermediate for BTK inhibitor synthesis per U.S. Patent 20250145574. The 7-fluoro substituent reduces ring basicity, enhances membrane permeability, and confers metabolic stability—properties non-fluorinated analogs cannot replicate. Essential for achieving potency and selectivity in FLT3/Src kinase inhibitor programs. Also serves as an 18F-PET tracer precursor. Procure this specific building block to ensure synthetic fidelity and optimal pharmacokinetic profiles.

Molecular Formula C9H7FN2
Molecular Weight 162.167
CAS No. 1785090-95-0
Cat. No. B2678528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroisoquinolin-4-amine
CAS1785090-95-0
Molecular FormulaC9H7FN2
Molecular Weight162.167
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1F)N
InChIInChI=1S/C9H7FN2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H,11H2
InChIKeyPQXATVILFYAGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroisoquinolin-4-amine (CAS 1785090-95-0): A Key Fluorinated Intermediate for Advanced Pharmaceutical Synthesis


7-Fluoroisoquinolin-4-amine (CAS 1785090-95-0) is a fluorinated heteroaromatic building block, specifically a primary amine derivative of isoquinoline. Its core structure consists of a bicyclic isoquinoline ring system with a fluorine atom at the 7-position and an amino group at the 4-position . This substitution pattern confers unique electronic and steric properties that are highly valued in medicinal chemistry for optimizing drug-target interactions and pharmacokinetic profiles. Primarily, this compound serves as a critical intermediate in the multi-step synthesis of complex pharmaceutical candidates, including potent kinase inhibitors, as documented in recent patent literature [1]. Its utility extends to the design of molecules with enhanced metabolic stability and bioavailability [2].

Why 7-Fluoroisoquinolin-4-amine Cannot Be Replaced by Generic Isoquinoline or Unfluorinated Analogs


Generic isoquinoline or simple 4-aminoisoquinoline analogs are insufficient substitutes due to the specific and non-interchangeable impact of the 7-fluoro substituent. This single atomic change drastically alters key molecular properties. The presence of the fluorine atom at the 7-position significantly reduces the basicity of the isoquinoline ring system, which in turn enhances membrane permeability—a critical factor for oral bioavailability . Furthermore, the carbon-fluorine bond imparts superior metabolic stability compared to unsubstituted analogs, preventing rapid oxidative degradation in vivo . In the context of kinase inhibition, this specific substitution pattern is essential for achieving the desired potency and selectivity profile, as rigidification of the inhibitor structure by the isoquinoline core, especially when fluorinated, is a key design strategy to improve target engagement over off-target kinases [1]. Therefore, substituting 7-Fluoroisoquinolin-4-amine with a non-fluorinated or differently substituted analog can lead to a compound with vastly different, and likely inferior, pharmacokinetic and pharmacodynamic properties.

Quantitative Differentiation Evidence for 7-Fluoroisoquinolin-4-amine (CAS 1785090-95-0) vs. Analogs


Documented Use as a Critical Intermediate in High-Yield BTK Inhibitor Synthesis

7-Fluoroisoquinolin-4-amine is specifically claimed as a key production intermediate (compound I) in a novel, industrially scalable method for synthesizing a triazine-based Bruton's tyrosine kinase (BTK) inhibitor. This improved process overcomes limitations of prior art (WO 2015/012149) by shortening the production route and providing the target intermediate in higher yield, thereby reducing overall production costs for the final BTK inhibitor drug substance [1].

BTK Inhibitor Pharmaceutical Synthesis Process Chemistry

Enhanced Predicted Metabolic Stability Due to 7-Fluoro Substitution

The fluorine substitution on the isoquinoline ring is a well-established strategy to block metabolic oxidation, thereby enhancing the compound's stability . While specific stability assay data for 7-Fluoroisoquinolin-4-amine is not available in the public domain, the physicochemical principle is that the strong C-F bond replaces a weaker C-H bond, which is a primary site for cytochrome P450-mediated metabolism.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Potential for Improved Membrane Permeability via Reduced Basicity

Fluorination of the aminoisoquinoline ring reduces the basicity of the nitrogen-containing heterocycle. This reduction in pKa is directly correlated with improved membrane permeability, a key parameter for oral drug absorption . For a related class of compounds, fluorination of the aminoisoquinoline P1 group significantly improved permeability and led to good oral pharmacokinetics in dogs .

Permeability Physicochemical Properties Oral Bioavailability

Validated Application Scenarios for Procuring 7-Fluoroisoquinolin-4-amine (CAS 1785090-95-0)


Large-Scale Synthesis of a Patented BTK Inhibitor

Procurement of 7-Fluoroisoquinolin-4-amine is a non-negotiable step for any organization aiming to implement the improved, high-yield synthetic route for the specific triazine-based BTK inhibitor described in U.S. Patent Application 20250145574. The process relies on this specific fluoroisoquinoline intermediate (compound I) to overcome the scalability and yield limitations of prior methods. This application is directly supported by the evidence in [1].

Medicinal Chemistry Optimization of Kinase Inhibitor Lead Series

In a medicinal chemistry program seeking to optimize a kinase inhibitor lead, 7-Fluoroisoquinolin-4-amine can be utilized as a rigidified, metabolically stable core scaffold. As demonstrated with similar aminoisoquinoline benzamides, this core is effective for inhibiting oncogenic kinases like FLT3 and Src-family kinases [1]. Incorporating this specific fluorinated building block is a strategic choice to systematically improve the compound's metabolic stability and oral bioavailability profile, making it a more promising drug candidate than non-fluorinated alternatives .

Development of Fluorinated PET Tracers or Imaging Agents

The presence of the fluorine atom at the 7-position makes this compound a potential precursor for the development of 18F-labeled PET tracers. Its isoquinoline core is a recognized scaffold for CNS-penetrant ligands. The fluorine atom provides a direct site for isotopic labeling, enabling in vivo imaging studies to investigate target engagement, biodistribution, and pharmacokinetics of isoquinoline-based drug candidates. This application is supported by the established use of fluorinated isoquinolines in the development of PET tracers for aggregated tau protein [1].

Technical Documentation Hub

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